6-Methylpyridazin-3-ylamine
Description
Significance of Pyridazine (B1198779) Core Structures in Chemical Synthesis and Molecular Design
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. rjptonline.org This designation stems from its unique physicochemical properties that make it an attractive scaffold for drug design. scholarsresearchlibrary.com The pyridazine core is characterized by its weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, which are all crucial for drug-target interactions.
This versatile scaffold is found in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects. benthamdirect.com The arrangement of the nitrogen atoms in the pyridazine ring influences its electronic properties and allows for fine-tuning of a molecule's polarity and solubility. Researchers often use the pyridazine core as a less lipophilic replacement for a phenyl ring to improve the pharmacokinetic properties of a drug candidate. The ease of substitution at various positions on the pyridazine ring makes it a versatile building block for creating diverse chemical libraries for screening and drug discovery. rjptonline.org
Historical Context of 6-Methylpyridazin-3-ylamine Research
While the first synthesis of the parent pyridazine compound dates back to the late 19th century, the focused exploration of its derivatives, including this compound, gained significant momentum in the mid-20th century. This interest was largely driven by the search for novel therapeutic agents. Early research into pyridazine-containing compounds revealed their potential as bioactive molecules, leading to the synthesis and evaluation of a vast number of derivatives. scholarsresearchlibrary.com
The compound this compound, identified by its CAS number 18591-82-7, emerged from this broader investigation into the chemical space of pyridazines. nih.gov Its development is part of the ongoing effort to create a portfolio of small, functionalized heterocyclic molecules that can serve as starting materials for larger, more complex structures. Initially, research would have focused on the fundamental synthesis and characterization of the molecule. liberty.edu Over time, as the understanding of structure-activity relationships grew, this compound became recognized for its potential as a key intermediate in the synthesis of targeted therapies, particularly as a component of kinase inhibitors and other pharmacologically active agents. smolecule.com Its history is intertwined with the evolution of medicinal chemistry, from broad screening programs to rational, structure-based drug design.
Structure
3D Structure of Parent
Properties
CAS No. |
69184-73-2 |
|---|---|
Molecular Formula |
C5H8ClN3 |
Molecular Weight |
145.59 g/mol |
IUPAC Name |
6-methylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-2-3-5(6)8-7-4;/h2-3H,1H3,(H2,6,8);1H |
InChI Key |
YMILTSYUXJFHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N.Cl |
Origin of Product |
United States |
Physicochemical Properties of 6 Methylpyridazin 3 Ylamine
The utility of 6-Methylpyridazin-3-ylamine in chemical synthesis is defined by its specific physical and chemical characteristics. These properties are essential for predicting its behavior in reactions and its interactions in biological systems. The key physicochemical data for the compound are summarized below.
Table 1:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇N₃ | nih.gov |
| Molecular Weight | 109.13 g/mol | nih.gov |
| IUPAC Name | 6-methylpyridazin-3-amine | nih.gov |
| CAS Number | 18591-82-7 | nih.gov |
| Melting Point | 224 to 225 °C | fluorochem.co.uk |
| LogP | 0.94840 | chemsrc.com |
| PSA (Polar Surface Area) | 51.80 Ų | chemsrc.com |
| Hydrogen Bond Donors | 1 | nih.gov |
| Hydrogen Bond Acceptors | 3 | nih.gov |
| Appearance | Solid | fluorochem.co.uk |
This table is interactive. Users can sort and filter the data.
Synthesis of 6 Methylpyridazin 3 Ylamine
The synthesis of 6-Methylpyridazin-3-ylamine can be achieved through various chemical routes. One common approach involves a multi-step process starting from more basic precursors. A generalized synthetic pathway often begins with the formation of the pyridazine (B1198779) ring, followed by the introduction of the amino group.
For instance, a synthetic route can involve reacting 6-methylpyridazine with a suitable aminating agent under controlled conditions to introduce the amine group at the 3-position. smolecule.com The specific reagents and reaction conditions are chosen to ensure high yield and purity of the final product. The synthesis of related pyridazine derivatives often starts with precursors like glyoxylic acid and acetophenones, which are cyclized with hydrazine (B178648) hydrate (B1144303) to form a pyridazinone intermediate. This intermediate can then be chemically modified through chlorination and subsequent amination to yield the desired amino-pyridazine derivative. The versatility of these synthetic methods allows for the production of this compound as a readily available building block for further chemical exploration.
Advanced Structural Elucidation and Spectroscopic Investigations of 6 Methylpyridazin 3 Ylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-methylpyridazin-3-ylamine, with its distinct arrangement of protons and carbon atoms, NMR is instrumental in confirming its identity and exploring the electronic effects of the methyl and amine substituents on the pyridazine (B1198779) ring.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound provides crucial information about the number, environment, and coupling of hydrogen atoms. The aromatic protons on the pyridazine ring typically resonate in the downfield region, generally between δ 7.0–8.5 ppm, due to the deshielding effect of the aromatic ring current. The methyl group attached to the pyridazine ring gives rise to a characteristic singlet in the upfield region. The protons of the amine group can appear over a broad chemical shift range and may exhibit broadening due to quadrupole effects and chemical exchange.
A representative ¹H NMR spectral data interpretation for this compound is detailed in the table below.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 7.20 - 7.40 | Doublet | 8.0 - 9.0 |
| H-5 | 6.80 - 7.00 | Doublet | 8.0 - 9.0 |
| -CH₃ | 2.40 - 2.60 | Singlet | - |
| -NH₂ | 5.00 - 6.00 | Broad Singlet | - |
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
(This is a simplified representation. Actual spectra may vary based on solvent and experimental conditions.)
| Proton | Chemical Shift (ppm) | Description |
| H-4 | 7.30 | The proton at position 4 of the pyridazine ring, adjacent to the methyl group, appears as a doublet. |
| H-5 | 6.90 | The proton at position 5 of the pyridazine ring, adjacent to the amine group, appears as a doublet. |
| -CH₃ | 2.50 | The three protons of the methyl group appear as a singlet, indicating no adjacent protons. |
| -NH₂ | 5.50 | The two protons of the amine group often appear as a broad singlet due to exchange with the solvent. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. bhu.ac.in In organic compounds, ¹³C signals are typically observed over a wide range of 0-220 ppm. bhu.ac.in For this compound, distinct signals are expected for each of the five carbon atoms in the pyridazine ring and the methyl group. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents. Carbonyl carbons, if present in derivatives, generally appear at the most downfield shifts (170-220 ppm). libretexts.org
The following table outlines the expected ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-3 | 155 - 165 |
| C-6 | 150 - 160 |
| C-4 | 120 - 130 |
| C-5 | 115 - 125 |
| -CH₃ | 20 - 25 |
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
(This is a simplified representation. Actual spectra may vary based on solvent and experimental conditions.)
| Carbon | Chemical Shift (ppm) | Description |
| C-3 | 160 | The carbon atom attached to the amine group is significantly deshielded. |
| C-6 | 155 | The carbon atom attached to the methyl group and a nitrogen atom. |
| C-4 | 125 | Aromatic carbon atom of the pyridazine ring. |
| C-5 | 120 | Aromatic carbon atom of the pyridazine ring. |
| -CH₃ | 22 | The carbon of the methyl group, appearing in the aliphatic region. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the signals of H-4 and H-5, confirming their adjacent relationship on the pyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the methyl proton signal with the methyl carbon signal.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. edinst.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: Typically in the region of 3300-3500 cm⁻¹, often appearing as one or two sharp bands for the primary amine group.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
C=N and C=C stretching: These vibrations within the pyridazine ring occur in the 1400-1600 cm⁻¹ region.
N-H bending: This vibration for the amine group is typically found around 1600 cm⁻¹.
C-H bending: Bending vibrations for the methyl group and the aromatic protons occur at lower wavenumbers.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. libretexts.org It relies on the inelastic scattering of monochromatic light. libretexts.org While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the C=C and C=N stretching vibrations of the pyridazine ring would be expected to produce strong Raman signals. This technique can be especially useful for studying derivatives where changes in the symmetry of the molecule upon substitution can lead to significant changes in the Raman spectrum.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.cominnovareacademics.in This precision allows for the determination of a molecule's elemental composition from its exact mass, a capability that distinguishes it from nominal mass measurements provided by standard mass spectrometers. researchgate.netbioanalysis-zone.com For this compound, HRMS is used to confirm its molecular formula by comparing the experimentally measured mass to the theoretically calculated exact mass.
The molecular formula of this compound is C₅H₇N₃. scbt.comnih.gov Its calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms, is 109.063997 Da. nih.gov An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition.
Table 1: Illustrative HRMS Data for this compound ([M+H]⁺ Ion)
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇N₃ | scbt.comnih.gov |
| Ion Form | [M+H]⁺ | |
| Theoretical Exact Mass (m/z) | 109.063997 + 1.007276 = 110.071273 | nih.gov |
| Hypothetical Measured Mass (m/z) | 110.0711 |
This table is illustrative. The mass accuracy is calculated as: ((Measured Mass - Theoretical Mass) / Theoretical Mass) * 1,000,000.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgnih.gov This technique is particularly useful for analyzing complex mixtures, where it can separate this compound from impurities or other reaction components before mass analysis. thermofisher.comclsi.org
In a typical LC-MS analysis, the sample is first passed through an LC column (often a reversed-phase column) to separate the components. The eluent from the column is then introduced into the mass spectrometer's ion source, such as an electrospray ionization (ESI) source, which generates gaseous ions from the solvated molecules. nih.gov
Tandem mass spectrometry (MS/MS), often performed within an LC-MS system, involves selecting a specific parent ion (e.g., the molecular ion of this compound at m/z 109 or its protonated form at m/z 110) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, allowing for the elucidation of fragmentation pathways. nih.govscirp.org While specific experimental fragmentation data for this compound is not extensively published, a plausible fragmentation pathway can be proposed based on its structure. Key fragmentation events would likely include the loss of a methyl radical (CH₃•), elimination of hydrogen cyanide (HCN), or cleavage of the pyridazine ring.
Table 2: Proposed Key Fragments in the Mass Spectrum of this compound
| Proposed Fragment | Molecular Formula of Fragment | Mass of Fragment (Da) | Plausible Origin |
|---|---|---|---|
| [M-CH₃]⁺ | C₄H₄N₃⁺ | 94.040 | Loss of the methyl group |
| [M-N₂]⁺ | C₅H₇N⁺ | 81.058 | Loss of a nitrogen molecule from the ring |
| [M-HCN]⁺ | C₄H₆N₂⁺ | 82.053 | Ring cleavage and loss of hydrogen cyanide |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comlibretexts.org The technique involves directing X-rays at a single crystal of the compound. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice. libretexts.org By analyzing this diffraction pattern, a detailed model of the molecular structure can be constructed.
For this compound, an X-ray crystallographic study would provide a wealth of structural information, including:
Precise bond lengths and angles: Confirming the geometry of the pyridazine ring and its substituents.
Conformation: Determining the planarity of the aromatic ring system.
Intermolecular interactions: Identifying and characterizing non-covalent interactions in the solid state, such as hydrogen bonding involving the amine group and the ring nitrogen atoms, which govern the crystal packing.
Although X-ray crystallography is the gold standard for solid-state structure determination, publicly available crystal structure data for this compound is not widespread. nih.gov However, the data that would be obtained from such an analysis is critical for understanding its solid-state properties and for computational modeling studies.
Table 3: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rroij.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. wikipedia.org It utilizes high pressure to pump a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). wikipedia.org For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, such as water and acetonitrile (B52724) or methanol. rroij.com
The purity of a sample of this compound can be determined by analyzing the resulting chromatogram. A pure sample would ideally show a single, sharp peak. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis.
Table 4: Typical RP-HPLC Conditions for Analysis of this compound
| Parameter | Typical Setting |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or TFA |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm or a wavelength of maximum absorbance) |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. neliti.comrjptonline.orgjopir.in UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at much higher pressures. ijsrtjournal.comresearchgate.net
The key advantages of UPLC for the analysis of this compound include:
Faster Analysis Times: Run times can be reduced significantly, increasing sample throughput. austinpublishinggroup.com
Improved Resolution: Sharper and narrower peaks provide better separation of the main compound from closely related impurities. neliti.com
Higher Sensitivity: The sharp peaks lead to greater peak heights and improved detection limits. austinpublishinggroup.com
Reduced Solvent Consumption: Lower flow rates and shorter run times result in less solvent usage, making it a greener and more cost-effective technique. researchgate.net
UPLC is therefore an ideal technique for high-throughput quality control and purity verification of this compound and its derivatives in research and manufacturing settings. acs.org
Table 5: Comparison of Typical HPLC and UPLC Parameters
| Parameter | Conventional HPLC | UPLC |
|---|---|---|
| Particle Size | 3.5 - 5 µm | < 2 µm |
| Column Dimensions (ID x L) | 4.6 mm x 150-250 mm | 2.1 mm x 50-100 mm |
| Operating Pressure | 600-4,000 psi | 6,000-15,000 psi |
| Flow Rate | 1-2 mL/min | 0.2-0.5 mL/min |
| Run Time | 10-30 min | 1-5 min |
Computational and Theoretical Investigations of 6 Methylpyridazin 3 Ylamine
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic properties of molecules. nih.govtandfonline.com By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and various reactivity descriptors. Such calculations are fundamental to understanding the intrinsic characteristics of 6-methylpyridazin-3-ylamine.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The interaction between these orbitals governs the course of many chemical reactions.
The HOMO represents the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests that a molecule is more reactive. researchgate.net
For this compound, the FMO analysis would characterize its reactivity profile. The HOMO is expected to have significant contributions from the π-system of the pyridazine (B1198779) ring and the lone pair electrons of the amino group's nitrogen atom. The LUMO is anticipated to be a π* (antibonding) orbital distributed across the heterocyclic ring. The precise energy values of these orbitals and the resulting energy gap would require specific DFT calculations.
Table 1: Conceptual Data from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Predicted Characteristics for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. Higher values indicate stronger nucleophilicity. | The presence of the electron-donating amino and methyl groups would likely raise the HOMO energy, suggesting it can act as an effective electron donor. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate stronger electrophilicity. | The LUMO energy would be influenced by the electronegative nitrogen atoms in the pyridazine ring, making it susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. A smaller gap implies higher reactivity and lower kinetic stability. | The specific energy gap would quantify its reactivity, providing a basis for comparison with other related heterocyclic compounds. |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic interactions. researchgate.net On a typical EPS map, regions of negative potential (shown in red or yellow) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netuni-muenchen.de
For this compound, an EPS map would reveal:
Negative Potential: Concentrated around the two nitrogen atoms of the pyridazine ring due to their high electronegativity and lone pairs of electrons. These sites are the most likely to be protonated or to act as hydrogen bond acceptors.
Positive Potential: Located around the hydrogen atoms of the exocyclic amino group, making this group a potential hydrogen bond donor.
Neutral Regions: The methyl group and the carbon-hydrogen bonds of the ring would exhibit relatively neutral potential.
Table 2: Predicted Regions of Reactivity from Electrostatic Potential Surface (EPS) Mapping
| Molecular Region | Predicted Electrostatic Potential | Type of Reactivity |
| Ring Nitrogen Atoms (N1, N2) | Negative (Red/Yellow) | Susceptible to electrophilic attack; acts as a hydrogen bond acceptor. |
| Amino Group (-NH₂) | Positive (Blue) around H atoms | Acts as a hydrogen bond donor. |
| Pyridazine Ring (C-H bonds) | Near-Neutral (Green) | Less reactive compared to heteroatoms. |
| Methyl Group (-CH₃) | Near-Neutral (Green) | Participates primarily in hydrophobic or van der Waals interactions. |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov By simulating these motions, MD provides detailed information on the conformational flexibility and dynamic behavior of a molecule in various environments, such as in a solvent. encyclopedia.pub
While this compound is a relatively rigid structure, MD simulations can still offer valuable insights. Conformational analysis derived from MD simulations would identify the most stable (lowest energy) spatial arrangement of the molecule. Key dynamic features that could be investigated include the rotation of the methyl group and the potential for pyramidal inversion at the amino group. Understanding the molecule's preferred conformation is essential, as its three-dimensional shape dictates how it interacts with biological targets like proteins or enzymes. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, especially using DFT, is a powerful approach for elucidating the detailed mechanisms of chemical reactions. tandfonline.com By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a reaction pathway can be constructed. This allows researchers to predict the most likely mechanism, understand factors controlling reaction rates, and rationalize the formation of specific products.
For this compound, computational studies could be employed to model various reactions, such as N-alkylation, acylation of the amino group, or electrophilic aromatic substitution on the pyridazine ring. Such studies would provide fundamental insights into its chemical behavior and guide the design of synthetic routes to new derivatives.
Ligand-Protein Interaction Modeling via Molecular Docking (for mechanistic biological studies)
Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein. wjarr.com This method is fundamental in drug discovery and molecular biology for understanding the basis of a ligand's biological activity. mdpi.com The simulation predicts the binding orientation, conformation, and affinity (docking score) of the ligand.
A docking study of this compound into a specific protein target would identify the key intermolecular interactions responsible for forming a stable ligand-protein complex. These interactions typically include:
Hydrogen Bonds: The amino group can serve as a hydrogen bond donor, while the ring nitrogen atoms can act as hydrogen bond acceptors.
Hydrophobic Interactions: The methyl group and the pyridazine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.
π-π Stacking: The aromatic pyridazine ring could potentially stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.
While docking studies have been performed on related pyridazinone derivatives, specific published results for this compound would be dependent on the biological target being investigated. wjarr.commdpi.com
Table 3: Potential Intermolecular Interactions for this compound in a Protein Binding Site
| Interaction Type | Potential Participating Group(s) on Ligand | Example Interacting Protein Residue |
| Hydrogen Bond Donor | Amino (-NH₂) group | Aspartic Acid, Glutamic Acid, Serine |
| Hydrogen Bond Acceptor | Ring Nitrogen atoms | Arginine, Lysine, Serine, Threonine |
| Hydrophobic Interaction | Methyl (-CH₃) group, Pyridazine ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Pyridazine ring | Phenylalanine, Tyrosine, Tryptophan |
Mechanistic Biological Studies of 6 Methylpyridazin 3 Ylamine Derivatives in Vitro and Molecular Level
Enzyme Inhibition Profiling and Mechanistic Elucidation (e.g., Kinases: ABL1, FGFR1, BRAF)
Derivatives of 6-methylpyridazin-3-ylamine have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The core pyridazine (B1198779) structure serves as a key pharmacophore that can be decorated with various substituents to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.
While specific mechanistic studies on this compound derivatives targeting ABL1 and BRAF are not extensively detailed in the public domain, the broader class of pyridazine and related heterocyclic compounds has been shown to act as competitive inhibitors of these kinases. For instance, imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia, with IC50 values in the nanomolar range. researchgate.net The inhibitory mechanism of these compounds typically involves the formation of hydrogen bonds with key residues in the hinge region of the kinase domain, effectively blocking the binding of ATP and preventing downstream signaling. researchgate.net
The inhibitory activity of a selection of pyridazine derivatives against various kinases is summarized in the table below.
| Derivative Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine | FLT3-ITD | 4 | researchgate.net |
| Imidazo[1,2-b]pyridazine | FLT3-D835Y | 1 | researchgate.net |
| Triazolo[4,3-b]pyridazine | c-Met | 163 | rsc.org |
| Triazolo[4,3-b]pyridazine | Pim-1 | 283 | rsc.org |
| 3,6-disubstituted pyridazine | CDK2 | 430 | nih.gov |
Receptor Ligand Binding and Antagonism Studies (e.g., Corticotropin Releasing Factor 1 (CRF1) Receptors)
Derivatives of this compound have been explored for their potential to act as antagonists of the Corticotropin Releasing Factor 1 (CRF1) receptor. The CRF1 receptor is a G-protein coupled receptor that plays a central role in the body's response to stress and is a validated target for the treatment of anxiety, depression, and other stress-related disorders.
Numerous non-peptide small molecule antagonists of the CRF1 receptor have been developed, with many featuring heterocyclic cores, including pyridazine and pyrimidine structures. These compounds have demonstrated high binding affinity for the CRF1 receptor, with Ki values often in the nanomolar range. For example, a novel imidazo[1,2-b]pyridazine derivative, MTIP, was found to inhibit the binding of a radiolabeled ligand to the human CRF1 receptor with a Ki of 0.39 nM. nih.gov
The mechanism of antagonism involves the binding of these small molecules to an allosteric site within the transmembrane domain of the CRF1 receptor, which prevents the conformational changes necessary for receptor activation by the endogenous CRF peptide. nih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and pharmacokinetic properties of these antagonists. nih.govresearchgate.net
The binding affinities of several pyridazine and related heterocyclic derivatives for the CRF1 receptor are presented below.
| Compound | Receptor | Ki (nM) | Reference |
| MTIP (imidazo[1,2-b]pyridazine derivative) | hCRF1 | 0.39 | nih.gov |
| R121919 | hCRF1 | 0.22 | nih.gov |
| SSR125543A | hCRF1 | 0.37 | nih.gov |
| Thiazolo[4,5-d]pyrimidine analog (M43) | CRF1R | 19.2 | mdpi.com |
Investigation of Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Perturbation)
The anticancer potential of this compound derivatives has been linked to their ability to modulate critical cellular pathways, leading to the induction of apoptosis (programmed cell death) and perturbation of the cell cycle in cancer cells.
Several studies have shown that pyridazine-containing compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. For instance, certain 3,6-disubstituted pyridazine derivatives have been shown to cause cell cycle arrest at the G2/M phase in breast cancer cell lines. nih.gov This arrest is often accompanied by an increase in the expression of proteins that regulate the cell cycle, such as p21 and p53.
Furthermore, these derivatives can trigger the intrinsic or extrinsic pathways of apoptosis. Mechanistic studies have revealed that treatment with these compounds can lead to the activation of caspases, a family of proteases that execute the apoptotic program. For example, a study on imidazo[1,2-a]pyridine derivatives demonstrated caspase-3 mediated apoptosis in cancer cells. nih.gov The induction of apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells.
The effects of representative pyridazine derivatives on cell cycle and apoptosis are summarized in the following table.
| Derivative Class | Cell Line | Effect | Reference |
| 3,6-disubstituted pyridazine | T-47D (Breast Cancer) | G2/M phase arrest | nih.gov |
| 3,6-disubstituted pyridazine | MDA-MB-231 (Breast Cancer) | G2/M phase arrest | nih.gov |
| Triazolo[4,3-b]pyridazine | MCF-7 (Breast Cancer) | S phase arrest, 29.61-fold increase in apoptosis | rsc.org |
| Imidazo[1,2-a]pyridine | HCT-116 (Colon Cancer) | Caspase-3 mediated apoptosis | nih.gov |
| New Benzo researchgate.netresearchgate.netoxepino[3,2-b] Pyridine Derivative | Canine Mammary Cancer Cells | Apoptosis induction | mdpi.com |
Molecular Interactions with Biological Targets (e.g., Protein ATP-Binding Pockets)
The therapeutic efficacy of this compound derivatives as enzyme inhibitors is fundamentally determined by their molecular interactions with the target protein, particularly within the ATP-binding pocket of kinases. Molecular modeling and X-ray crystallography studies have provided detailed insights into these interactions, guiding the rational design of more potent and selective inhibitors.
For example, molecular docking studies of triazolo-pyridazine derivatives as PIM-1 kinase inhibitors revealed key interactions with LYS67 in the catalytic region and ASP186 in the DFG motif. vensel.org Similarly, docking studies of a triazolo[4,3-b]pyridazine derivative in the ATP-binding site of c-Met and Pim-1 kinases showed a similar mode of interaction compared to known ligands. rsc.org
Role as Molecular Probes in Proteomics Research
While the direct application of this compound derivatives as molecular probes in proteomics research is not yet widely documented, their inherent properties make them attractive candidates for the development of such tools. Molecular probes are essential for activity-based protein profiling (ABPP), a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes in complex biological systems.
The pyridazine scaffold can be functionalized with reporter tags, such as fluorophores or biotin, and reactive groups that can covalently bind to the active site of a target enzyme. Such probes could be used to label and identify specific kinases or other enzymes in a proteome, providing valuable information about their activity levels in different cellular states or in response to drug treatment. The development of fluorescently labeled aminopyridine derivatives has demonstrated the potential of this class of compounds as biological probes.
Development of Inhibitors for Specific Biological Targets (e.g., Syk, Non-Nucleoside Reverse Transcriptase Inhibitors)
The versatility of the this compound scaffold has led to its exploration in the development of inhibitors for a variety of specific biological targets beyond the more commonly studied kinases.
Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. It is a validated target for the treatment of autoimmune diseases and certain types of cancer. A patent for inhibitors of Syk includes a 6-chloro-4-(6-methylpyridin-2-ylamino)pyridazine-3-carboxamide derivative, highlighting the potential of the pyridazine core in the design of Syk inhibitors. google.com
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs are a cornerstone of antiretroviral therapy for HIV infection. They bind to an allosteric site on the HIV reverse transcriptase, inhibiting its enzymatic activity. While many established NNRTIs are based on pyrimidine scaffolds, the structural similarity of pyridazine suggests that this compound derivatives could also be developed as effective NNRTIs. The general strategy involves designing molecules that can fit into the hydrophobic NNRTI binding pocket and disrupt the function of the enzyme. nih.govnih.gov
Applications of 6 Methylpyridazin 3 Ylamine in Chemical Science and Technology
Role as an Intermediate in Organic Synthesis
6-Methylpyridazin-3-ylamine is a key starting material, or intermediate, in the synthesis of a variety of more complex organic compounds. Its primary amino group and heterocyclic nature allow it to be a foundational component in the construction of larger molecular frameworks, particularly those with pharmaceutical interest.
One notable application is in the multi-step synthesis of complex urea (B33335) derivatives. For instance, this compound is reacted with other chemical species, such as isocyanates, to build larger molecules. smolecule.com This reactivity allows it to be incorporated into compounds designed as potential kinase inhibitors, which are a critical class of drugs in cancer therapy. smolecule.com
Furthermore, the aminopyridazine structure is a precursor for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. rsc.orgmdpi.comsemanticscholar.org These bicyclic heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as protein kinase inhibitors for targeted cancer therapy. rsc.org The synthesis of these scaffolds often involves the condensation of an amino-heterocycle like this compound with a 1,3-biselectrophilic compound. mdpi.com The versatility of this reaction allows for the creation of large libraries of compounds for drug discovery. rsc.orgmdpi.com
Table 1: Examples of Synthetic Applications
| Starting Material | Reaction Type | Resulting Compound Class | Significance |
|---|---|---|---|
| This compound | Coupling with Isocyanates | Substituted Phenylureas | Building blocks for potential kinase inhibitors. smolecule.com |
Use as a Chemical Reagent and Catalyst
As a chemical reagent, this compound primarily functions as a nucleophile. The lone pair of electrons on the exocyclic amino group allows it to react with electrophilic centers, forming new carbon-nitrogen or heteroatom-nitrogen bonds. This nucleophilicity is fundamental to its role as an intermediate in the syntheses mentioned previously.
The compound is also utilized in multicomponent reactions (MCRs), which are efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govtaylorfrancis.com MCRs are highly valued in medicinal chemistry for their ability to rapidly generate diverse and complex molecular structures. taylorfrancis.commdpi.com The nucleophilic nature of the amino group on this compound makes it an ideal component for such reactions, enabling the synthesis of diverse heterocyclic libraries. nih.govresearchgate.net
While it is a crucial reagent, its role as a catalyst is not extensively documented. Catalysts participate in a reaction to increase its rate without being consumed, whereas this compound is typically incorporated into the final product structure.
Formation of Charge Transfer Complexes
This compound can act as an electron donor to form charge-transfer (CT) complexes with suitable electron acceptor molecules. wikipedia.org A CT complex is formed through a weak electrostatic attraction between an electron-rich molecule (donor) and an electron-poor molecule (acceptor). wikipedia.org This interaction often results in the appearance of a new, distinct absorption band in the UV-visible spectrum, and the color of the complex can be a key indicator of its formation. scielo.org.zanih.gov
The pyridazine (B1198779) ring, combined with the electron-donating character of the amino group, makes this compound a potential n- and π-electron donor. peacta.orgsphinxsai.com Spectroscopic studies on analogous compounds, such as aminopyridines, have shown that they form 1:1 stoichiometric CT complexes with a range of π-acceptors. nih.gov These acceptors are typically electron-deficient molecules like tetracyanoethylene (B109619) (TCNE), chloranil, and various nitroaromatic compounds. nih.govrsc.org
The formation and stability of these complexes can be studied using spectrophotometric methods to determine parameters like the formation constant (KCT) and the energy of the charge-transfer band (ECT). nih.gov This phenomenon is significant for understanding intermolecular interactions and has applications in the development of new materials with specific electronic properties. peacta.org
Table 2: Potential Charge-Transfer Complex Formation
| Electron Donor | Potential Electron Acceptors | Expected Observation | Significance |
|---|
Precursor for Advanced Materials (If found in future research)
While the primary focus of research on this compound has been within organic and medicinal chemistry, its chemical properties suggest potential for future applications in materials science. The ability to form charge-transfer complexes and serve as a building block for larger, conjugated systems could be exploited in the design of novel organic electronic materials. For instance, donor-acceptor stacks are a key feature in organic semiconductors. wikipedia.org However, based on current research, the exploration of this compound as a dedicated precursor for advanced materials is a field that remains to be investigated.
Future Research Directions and Unexplored Avenues for 6 Methylpyridazin 3 Ylamine
Development of Novel Synthetic Routes and Sustainable Methodologies
The pursuit of efficient and environmentally benign synthetic strategies is a cornerstone of modern chemistry. Future research on 6-Methylpyridazin-3-ylamine will likely focus on developing novel and sustainable routes to improve yield, reduce waste, and enhance safety.
One established method for the synthesis of 6-methylpyridazin-3-amine involves the reaction of 3-chloro-6-methylpyridazine with ammonium hydroxide in the presence of a copper(II) sulfate catalyst. chemicalbook.com However, this method can result in modest yields. Future explorations will likely pivot towards more advanced and sustainable synthetic paradigms.
Table 1: Potential Sustainable Synthetic Methodologies
| Methodology | Description | Potential Advantages for this compound Synthesis |
| Organocatalysis | The use of small organic molecules to catalyze chemical reactions. | Avoids the use of toxic and expensive heavy metals, often proceeds under mild conditions, and can offer high stereoselectivity. Piperidine has been used as an organocatalyst for the synthesis of pyrano[2,3-c]pyridazine derivatives. nih.gov |
| Photocatalysis | Utilizes visible light to drive chemical reactions, often employing photosensitizers. | Offers a green and energy-efficient approach. It can be used for various transformations, including C-H functionalization and the synthesis of functionalized imidazopyridines. mdpi.comnih.gov |
| C-H Activation | The direct functionalization of carbon-hydrogen bonds, which are typically unreactive. | Provides a more atom-economical approach by avoiding the need for pre-functionalized starting materials. Rhodium(III)-catalyzed imidoyl C-H activation has been used for the synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines. nih.govresearchgate.netyoutube.com |
| Flow Chemistry | Conducting chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. | Allows for better control over reaction parameters, improved safety, and easier scalability. |
| Biocatalysis | The use of enzymes or whole microorganisms to catalyze chemical reactions. | Offers high selectivity and can be performed under mild, aqueous conditions, aligning with the principles of green chemistry. |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, represent another promising avenue for the synthesis and derivatization of pyridazine (B1198779) systems. researchgate.net These methods could be adapted for the efficient construction of the this compound scaffold or for its subsequent functionalization.
Exploration of New Reactivity Patterns and Derivatization Possibilities
Understanding the inherent reactivity of this compound is crucial for unlocking its full potential in the synthesis of novel and functional molecules. The pyridazine ring, being electron-deficient, and the amino group, being nucleophilic, offer multiple sites for chemical modification.
Future research will likely delve into a variety of reactions to expand the chemical space around this core structure. One area of interest is cycloaddition reactions . For instance, [3+n] cycloaddition reactions of pyridazinium ylides have been shown to be a versatile tool for the synthesis of fused heterocyclic systems with potential applications in medicinal chemistry and optoelectronics. nih.gov Exploring the participation of this compound or its derivatives in such reactions could lead to the discovery of novel polycyclic scaffolds.
The amino group provides a convenient handle for a wide range of derivatization reactions. This includes acylation, alkylation, and the formation of Schiff bases, which can then be used to introduce diverse functional groups and build more complex molecular architectures. The synthesis of novel pyridazine derivatives with antimicrobial activity has been reported, highlighting the potential of derivatization to impart biological function. mdpi.com
Furthermore, the pyridazine ring itself can undergo electrophilic aromatic substitution , although its electron-deficient nature makes it less reactive than benzene. wikipedia.org Investigating conditions to facilitate such reactions on the this compound core could provide pathways to novel substituted pyridazines.
Advanced Mechanistic Investigations of Biological Interactions at the Molecular Level
The 3-aminopyridazine moiety is a recognized pharmacophore present in several biologically active compounds. nih.gov To rationally design new therapeutic agents based on the this compound scaffold, a deep understanding of its interactions with biological targets at the molecular level is essential.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this regard. By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the activity of new, unsynthesized molecules and guide the design of more potent and selective compounds. amanote.comrsc.orgnih.govresearchgate.net Future QSAR studies on derivatives of this compound could elucidate the key structural requirements for specific biological activities.
Pharmacophore modeling is another computational technique that can provide insights into the essential three-dimensional arrangement of functional groups required for binding to a specific biological target. dovepress.comactascientific.comresearchgate.netrsc.org By generating and validating pharmacophore models for targets of interest, researchers can virtually screen for new derivatives of this compound with a higher probability of being active. A study on pyridazin-3-one derivatives as PDE4 inhibitors has demonstrated the utility of this approach. actascientific.com
Molecular docking and molecular dynamics simulations can provide a more detailed, atomistic view of how this compound and its derivatives bind to protein targets. These computational methods can predict binding poses, identify key intermolecular interactions, and estimate binding affinities. Such studies have been performed on other pyridazine derivatives, for instance, in the context of their activity as nicotinic agents. nih.gov Applying these techniques to this compound will be crucial for understanding its mechanism of action and for optimizing its structure to improve its therapeutic potential.
Integration with Emerging Technologies in Chemical Discovery and Development
The landscape of chemical research is being transformed by the advent of new technologies. The future development of this compound will undoubtedly be accelerated by its integration with these emerging platforms.
DNA-Encoded Libraries (DELs) represent a powerful technology for the discovery of new bioactive compounds. rsc.orgvipergen.comx-chemrx.com DELs consist of vast collections of small molecules individually tagged with a unique DNA barcode. This allows for the rapid screening of millions or even billions of compounds against a biological target. Incorporating this compound as a scaffold in the design and synthesis of new DELs could lead to the identification of novel ligands for a wide range of proteins, thereby expanding its potential therapeutic applications.
High-throughput screening (HTS) platforms enable the rapid testing of large numbers of compounds for a specific biological activity. As new derivatives of this compound are synthesized, HTS can be employed to quickly identify promising lead compounds for further development.
By embracing these innovative approaches, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine and beyond.
Q & A
Q. What are the established synthetic routes for 6-Methylpyridazin-3-ylamine, and how is its structural integrity validated?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution of a chloro-substituted pyridazine precursor. For example, methyl 6-chloro-3-pyridazinecarboxylate reacts with methylamine under reflux conditions to yield the target compound . Structural validation employs:
- 1H/13C NMR : To confirm substitution patterns and amine proton environments.
- X-ray crystallography : For unambiguous determination of bond angles and molecular geometry (e.g., as demonstrated for related pyridazine derivatives in single-crystal studies) .
- HPLC-MS : To assess purity (>98%) and verify molecular weight .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?
Methodological Answer:
- Solubility : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Store under inert conditions (argon/nitrogen) at –20°C to prevent oxidative degradation. Stability in aqueous buffers should be tested via UV-Vis spectroscopy over 24–72 hours .
Advanced Research Questions
Q. How do structural modifications to the pyridazine ring (e.g., substituent position, electronic effects) influence bioactivity in pharmacological studies?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., –CH3 at position 6) enhance binding to targets like kinase enzymes by modulating electron density on the pyridazine ring .
- Substituent position : Analogues with methyl groups at position 3 instead of 6 show reduced α7 nicotinic acetylcholine receptor affinity, highlighting positional sensitivity .
- Method : Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate via mutagenesis assays .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
Methodological Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
- Compound purity : Re-evaluate batches via HPLC and adjust for residual solvent interference .
- Cellular context : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?
Methodological Answer:
- Parallel synthesis : Use automated flow reactors to vary alkylamine substituents systematically .
- Machine learning : Train models on reaction parameters (e.g., temperature, solvent polarity) to predict yields and minimize byproducts .
- Green chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) to improve scalability and reduce waste .
Q. How can researchers characterize metabolic stability and potential toxicity of this compound derivatives?
Methodological Answer:
- In vitro metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites .
- Toxicity screening : Employ zebrafish embryo models for rapid assessment of developmental toxicity and cardiotoxicity .
- Computational tools : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and prioritize compounds for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
